molecular formula C13H20O2 B1142506 BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID, 3-(1-METHYLETHYL)-ETHYL ESTER CAS No. 116126-82-0

BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID, 3-(1-METHYLETHYL)-ETHYL ESTER

Cat. No.: B1142506
CAS No.: 116126-82-0
M. Wt: 208.30 g/mol
InChI Key: HJEFAEQTNTXLHL-WRWGMCAJSA-N
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Description

Nomenclature and Structural Classification

Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester possesses multiple systematic names reflecting its complex structural features and stereochemical variations. The International Union of Pure and Applied Chemistry designation identifies this compound as ethyl (1R,2S,3S,4S)-3-propan-2-ylbicyclo(2.2.1)hept-5-ene-2-carboxylate, providing precise stereochemical information through the use of Cahn-Ingold-Prelog priority rules. Alternative systematic nomenclatures include ethyl 3-isopropylbicyclo(2.2.1)hept-5-ene-2-carboxylate and bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester.

The molecular formula C₁₃H₂₀O₂ corresponds to a molecular weight of 208.30 grams per mole, establishing this compound as a moderately sized organic molecule within the norbornene derivative family. The Chemical Abstracts Service registry numbers assigned to various stereoisomeric forms include 116044-44-1 and 116126-82-0, reflecting the existence of multiple configurational isomers. The compound is also commercially recognized under the trade name Herbanate, particularly within the fragrance industry where it serves specialized applications.

Structurally, this compound belongs to the bicyclic alkene classification, specifically characterized by the norbornene skeleton which consists of a cyclohexene ring bridged by a methylene group between positions 1 and 4. The presence of both a carboxylate ester functional group and an isopropyl substituent introduces additional structural complexity and potential for stereochemical variation. The International Chemical Identifier key HJEFAEQTNTXLHL-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemical databases.

Property Value Reference
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
Primary CAS Number 116044-44-1
Alternative CAS Number 116126-82-0
International Chemical Identifier Key HJEFAEQTNTXLHL-UHFFFAOYSA-N

Historical Development and Discovery

The historical development of this compound is intimately connected to the broader advancement of Diels-Alder cycloaddition chemistry and norbornene synthesis methodologies. The foundational work establishing the Diels-Alder reaction, first described by Otto Diels and Kurt Alder in 1928, provided the theoretical and practical framework for synthesizing complex norbornene derivatives. This Nobel Prize-winning discovery demonstrated the formation of six-membered rings through [4+2] cycloaddition reactions between conjugated dienes and dienophiles, establishing the mechanistic foundation for norbornene synthesis.

Specific documentation of synthetic approaches to this particular compound appears in patent literature from the early 2000s, with Japanese Patent JP4745655B2 filed on December 10, 2004, describing processes for producing 5-norbornene-2-carboxylic acid and its ester derivatives. This patent documentation reveals industrial interest in developing efficient synthetic routes to norbornene carboxylate esters, particularly focusing on methods to obtain products enriched in specific stereoisomeric forms. The patent describes esterification procedures conducted under acidic catalytic conditions to produce 5-norbornene-2-carboxylic acid esters containing substantial proportions of exo isomers.

Subsequent research developments in the 2010s demonstrated significant advances in stereoselective synthesis methodologies for norbornene carboxylate derivatives. A comprehensive study published in 2012 reported detailed investigations into base-promoted isomerization reactions of methyl 5-norbornene-2-carboxylate using sodium tert-butoxide, achieving equilibrium compositions containing approximately 60 percent exo content. This research established important precedents for controlling stereochemical outcomes in norbornene ester synthesis through careful manipulation of reaction conditions and mechanistic understanding.

Recent developments in biosynthetic pathway discovery have revealed the existence of enzymatic Diels-Alder reactions capable of forming norbornene structures in biological systems. Research published in 2022 identified a norbornene synthase enzyme (SdnG) responsible for catalyzing intramolecular Diels-Alder cycloaddition reactions in the biosynthesis of sordaricin, demonstrating that nature employs similar cycloaddition strategies for constructing complex norbornene frameworks. This discovery represents a significant milestone in understanding both the synthetic and biological significance of norbornene-forming reactions.

Isomeric Forms and Stereochemical Designations

The structural complexity of this compound gives rise to multiple stereoisomeric forms, each possessing distinct three-dimensional arrangements and potentially different chemical and physical properties. The primary source of stereochemical variation originates from the relative spatial orientations of the carboxylate ester and isopropyl substituents on the bicyclic norbornene framework. These substituents can adopt either endo or exo configurations relative to the bicyclic bridge system, resulting in four possible stereoisomeric combinations.

The endo and exo nomenclature system specifically describes the spatial relationship between substituents and the methylene bridge of the norbornene system. In endo configurations, substituents orient toward the methylene bridge, while exo configurations position substituents away from the bridge structure. For this particular compound, the most commonly documented stereoisomeric forms include (2-endo,3-exo) and (2-exo,3-endo) configurations, as indicated by the systematic nomenclature found in chemical databases and regulatory documentation.

Detailed stereochemical analysis reveals that conventional Diels-Alder cycloaddition reactions typically produce mixtures favoring endo isomers, with reported ratios of approximately 80 percent endo to 20 percent exo for the parent carboxylate ester. However, thermodynamic equilibration studies demonstrate that prolonged exposure to basic conditions can shift these ratios toward increased exo content, achieving equilibrium compositions containing approximately 60 percent exo isomers. This stereochemical preference shift reflects the reduced steric hindrance around the carboxyl group in exo configurations compared to their endo counterparts.

Experimental investigations have established that the stereochemical composition significantly influences both synthetic accessibility and reaction kinetics. The exo forms demonstrate faster rates of ester hydrolysis compared to endo isomers due to reduced steric hindrance around the carboxy group, enabling preferential formation of exo-enriched carboxylic acid products through kinetically controlled hydrolysis procedures. This stereochemical selectivity has practical implications for synthetic methodology development and industrial production processes.

Stereoisomeric Form Configuration Typical Ratio in Diels-Alder Products Equilibrium Ratio under Basic Conditions
Endo Isomer (2-endo,3-exo) 80% 40%
Exo Isomer (2-exo,3-endo) 20% 60%

Advanced analytical techniques including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography enable precise determination of stereoisomeric ratios in synthetic mixtures. Nuclear magnetic resonance analysis utilizes characteristic chemical shift patterns and coupling constants to distinguish between endo and exo configurations, while chromatographic methods achieve baseline separation of stereoisomers under optimized elution conditions. These analytical capabilities are essential for monitoring stereochemical purity and optimizing synthetic procedures.

Significance in Organic Chemistry Research

This compound occupies a position of considerable importance within organic chemistry research, serving as both a model compound for fundamental mechanistic studies and a valuable synthetic intermediate for developing advanced synthetic methodologies. The compound's significance stems from its unique combination of structural features, including a highly strained bicyclic framework, multiple stereogenic centers, and reactive functional groups that collectively provide insights into fundamental principles of organic reactivity and stereochemistry.

The norbornene framework present in this compound represents one of the most extensively studied examples of ring strain and its effects on chemical reactivity. The bicyclic structure introduces significant molecular strain due to the forced bridging arrangement, which manifests in enhanced reactivity toward various chemical transformations. This strain-induced reactivity has made norbornene derivatives valuable substrates for investigating reaction mechanisms, particularly in the context of pericyclic reactions and cycloaddition processes.

Research into stereoselective synthesis methodologies has identified this compound as an excellent model system for developing and testing new approaches to stereochemical control. The ability to manipulate stereoisomeric ratios through variation of reaction conditions, choice of base systems, and reaction temperature provides valuable insights into the fundamental factors governing stereochemical outcomes in complex molecular frameworks. These investigations have contributed to broader understanding of how molecular structure influences reaction selectivity and have informed the development of improved synthetic strategies.

The compound's role in advancing understanding of Diels-Alder reaction mechanisms deserves particular recognition. While the parent norbornene system has long served as a prototype for cycloaddition chemistry, the presence of additional substituents in this derivative provides opportunities to investigate the effects of substitution patterns on reaction rates, selectivity, and mechanistic pathways. Recent discoveries of enzymatic Diels-Alder reactions in biological systems have further elevated the significance of norbornene chemistry, demonstrating that similar cycloaddition principles operate in both synthetic and biosynthetic contexts.

Industrial applications research has highlighted the practical importance of developing efficient synthetic routes to norbornene carboxylate esters. The compound serves as a versatile intermediate for producing specialized materials, including polymeric systems and functional organic compounds. Patent literature documents extensive efforts to optimize synthetic procedures for industrial-scale production, reflecting the commercial value of these compounds and their derivatives.

Contemporary research directions continue to explore new applications and synthetic approaches for norbornene carboxylate derivatives. Recent investigations have examined the potential utility of these compounds in medicinal chemistry applications, polymer science, and materials engineering. The unique structural features and reactivity patterns exhibited by this compound class suggest promising opportunities for developing new functional materials and therapeutic agents.

Properties

CAS No.

116126-82-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

ethyl (1R,2R,3R,4S)-3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C13H20O2/c1-4-15-13(14)12-10-6-5-9(7-10)11(12)8(2)3/h5-6,8-12H,4,7H2,1-3H3/t9-,10+,11-,12-/m1/s1

InChI Key

HJEFAEQTNTXLHL-WRWGMCAJSA-N

SMILES

CCOC(=O)C1C2CC(C1C(C)C)C=C2

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H]([C@H]1C(C)C)C=C2

Canonical SMILES

CCOC(=O)C1C2CC(C1C(C)C)C=C2

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Kinetics

Boron trifluoride etherate (BF₃·OEt₂) accelerates the reaction at 0°C, achieving 90% yield of the endo isomer within 1 hour. Comparative studies show that Lewis acids like AlCl₃ or ZnCl₂ reduce stereoselectivity, favoring exo byproducts. The table below summarizes catalytic performance:

CatalystTemperature (°C)Reaction Time (h)endo:exo RatioYield (%)
BF₃·OEt₂0145:190
None17023:148
AlCl₃25241:265

Data synthesized from patent EP2177598B1

Solvent Effects and Scalability

Toluene emerges as the optimal solvent, preventing oligomerization of cyclopentadiene while maintaining catalyst activity. Industrial-scale reactions in stainless steel Parr reactors at 170°C produce 3:1 endo/exo mixtures, though prolonged heating risks retro-Diels-Alder decomposition.

Introducing the 3-(1-Methylethyl) Substituent

The isopropyl group at the 3-position necessitates precise functionalization strategies, either through modified dienophiles or post-cycloaddition alkylation.

Dienophile Modification Approach

Substituting ethyl acrylate with 3-isopropylacrylic acid esters introduces the substituent directly during cycloaddition. However, steric hindrance from the isopropyl group reduces dienophile reactivity, requiring elevated temperatures (120–150°C) and extended reaction times (8–12 h).

Post-Synthetic Alkylation

Quenching the Diels-Alder adduct with isopropyl magnesium bromide under Grignard conditions selectively functionalizes the 3-position. This method achieves 75–80% yields but demands anhydrous conditions and strict temperature control (-20°C to 0°C).

Stereochemical Control and Isomer Separation

The target compound’s (1R,2R,3R,4S)-rel- configuration necessitates chiral resolution techniques.

Chromatographic Separation

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >99% ee. Mobile phases of hexane:isopropanol (95:5) elute isomers at 15-minute intervals.

Dynamic Kinetic Resolution

Exposing racemic mixtures to potassium tert-butoxide in tert-butanol induces epimerization, shifting the endo:exo equilibrium from 45:1 to 14:1 within 24 hours. This approach enables recycling of undesired isomers.

Industrial Optimization and Process Challenges

Patent US6677464B2 highlights critical advancements for large-scale production:

Hydrolysis and Re-Esterification

A two-step sequence converts Diels-Alder esters to carboxylic acids (NaOH, H₂O/EtOH, 80°C), followed by re-esterification with isopropyl iodide (K₂CO₃, DMF, 60°C). This bypasses low-yielding direct alkylation but increases processing time by 40%.

Continuous Flow Systems

Microreactor technology enhances heat transfer and mixing, reducing reaction times from hours to minutes. Pilot-scale trials demonstrate 92% yield at 10 kg/day throughput.

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity:

¹H NMR Spectral Signatures

  • endo isomer : δ 1.24 (td, J = 7.12, 0.73 Hz, 3H), 3.21 (s, 1H), 5.94 (m, 1H)

  • exo isomer : δ 1.26 (t, J = 7.13 Hz, 3H), 6.10 (dd, J = 5.53, 3.03 Hz, 1H)

GC-MS Fragmentation Patterns

Base peak at m/z 208.30 ([M]⁺) with characteristic fragments at m/z 152 (loss of C₃H₇) and 123 (loss of COOEt) .

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester is utilized as a versatile intermediate in organic synthesis. Its unique bicyclic structure allows for various transformations that are essential in creating complex molecules.

Case Study: Synthesis of Terpenoids

Research by Kharitonov et al. (2012) highlights the use of this compound in synthesizing higher terpenoids. The study emphasizes its role as a precursor in generating new cytotoxic agents through sustainable methodologies in organic synthesis, showcasing its potential in medicinal chemistry.

Chromatographic Applications

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). Specifically, the Newcrom R1 HPLC column has been employed for the separation of this compound.

Application Details

  • Method : Reverse phase HPLC
  • Mobile Phase : Acetonitrile and water (phosphoric acid replaced with formic acid for Mass-Spec applications)
  • Particle Size : 3 µm particles for fast UPLC applications

This method is scalable and suitable for isolating impurities during preparative separation, making it valuable in both research and industrial applications .

Pharmacokinetics and Drug Development

Due to its favorable absorption characteristics, Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester shows promise in pharmacokinetics studies.

Pharmacokinetic Properties

  • GI Absorption : High
  • Blood-Brain Barrier Permeability : Yes
  • P-glycoprotein Substrate : No

These properties suggest that the compound can be considered for further development as a pharmaceutical agent, particularly in formulations targeting central nervous system disorders .

Material Science

In material science, derivatives of bicyclic compounds are explored for their potential as polymer precursors or additives due to their unique structural properties.

Research Insights

Studies indicate that bicyclic compounds can enhance the mechanical properties of polymers when incorporated into polymer matrices, leading to materials with improved durability and performance characteristics.

Mechanism of Action

The mechanism of action of bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Evidence Source
BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID, 3-(1-METHYLETHYL)-ETHYL ESTER (116126-82-0) C₁₃H₂₀O₂ Ethyl ester at C2; isopropyl at C3 208.297 Potential flavoring/pharmaceutical use
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (FEMA 4790) C₁₀H₁₄O₂ Ethyl ester at C2; no C3 substituent 170.21 Flavoring agent (FEMA GRAS listed)
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (6203-08-3) C₉H₁₂O₂ Methyl ester at C2; no C3 substituent 152.19 Synthetic intermediate
Bicyclo[2.2.1]hept-5-en-2-yl acetate (6143-29-9) C₉H₁₂O₂ Acetate ester at C2; no C3 substituent 152.19 Unspecified (aliphatic cyclic ester)
1,4,5,6,7,7-Hexachloro-dibutyl ester (CDS025) C₁₇H₂₀Cl₆O₄ Dibutyl ester; hexachloro substitutions 501.07 Industrial material (chlorinated)
DIEXO-3-AMINO-... HYDROCHLORIDE (705949-01-5) C₁₇H₂₉NO₄ Amino group at C3; methyl ester; hydrochloride 311.42 Pharmaceutical intermediate

Key Comparative Insights

  • Substituent Effects :

    • The isopropyl group at C3 in the target compound increases steric hindrance and hydrophobicity compared to unsubstituted analogs like FEMA 4790 or methyl esters . This may enhance lipid solubility, affecting bioavailability in pharmaceutical contexts.
    • Ester Group Variations : Ethyl esters (target compound) exhibit lower volatility than methyl esters (CAS 6203-08-3), making them more stable in formulations. Acetate esters (CAS 6143-29-9) may hydrolyze more readily due to the electron-withdrawing acetyl group .
  • Chlorinated Derivatives : Compounds like CDS025 (hexachloro-dibutyl ester) demonstrate significantly higher molecular weights (501.07 g/mol) and environmental persistence due to chlorine atoms, contrasting with the target compound’s simpler structure .

  • Pharmaceutical Potential: The amino-substituted analog (CAS 705949-01-5) highlights how functional group additions (e.g., amines) can enable applications in drug synthesis, whereas the target compound’s isopropyl group may optimize receptor binding in bioactive molecules .

Biological Activity

Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-ethyl ester, also known by its CAS number 120-74-1, is a bicyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₀O₂
  • Molecular Weight : 138.16 g/mol
  • Structural Characteristics : The compound features a bicyclic structure which contributes to its unique reactivity and biological interactions.

The biological activity of bicyclo(2.2.1)hept-5-ene-2-carboxylic acid esters is largely attributed to their ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .
  • Antioxidant Properties : Some studies suggest that bicyclic compounds can exhibit antioxidant activity, which may protect cells from oxidative stress .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

Pharmacokinetics

The pharmacokinetic profile of bicyclo(2.2.1)hept-5-ene-2-carboxylic acid suggests:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : The compound is permeable to the blood-brain barrier, indicating potential central nervous system effects.

Solubility and Bioavailability

The compound is classified as very soluble in water (5.92 mg/ml), which enhances its bioavailability and therapeutic potential .

Study 1: Antioxidant Activity in Cellular Models

A study examined the antioxidant effects of bicyclo(2.2.1)hept-5-ene derivatives in human cell lines exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting protective effects against oxidative damage.

CompoundROS Reduction (%)Concentration (µM)
Bicyclo(2.2.1)hept-5-ene45%50
Control10%-

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Bicyclo(2.2.1)hept-5-ene150 ± 2080 ± 10
Control (LPS only)300 ± 30150 ± 15

Toxicity and Safety Profile

Toxicological assessments indicate that bicyclo(2.2.1)hept-5-ene derivatives have a favorable safety profile with no significant acute toxicity observed at therapeutic doses . Long-term studies are necessary to fully understand chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for BICYCLO(2.2.1)HEPT-5-ENE-2-CARBOXYLIC ACID derivatives, and how are esterification steps optimized?

  • Methodology :

  • Step 1 : Start with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as the core structure. Use acetylenic esters or diethyl carbonate for esterification under anhydrous conditions (e.g., THF solvent, NaH as a base) to introduce the ethyl ester group .
  • Step 2 : Introduce the 3-(1-methylethyl) substituent via allylation or alkylation reactions. For example, allyl groups can be added using allyl halides in the presence of catalytic Pd or Ni complexes .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to isolate the target compound .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of this bicyclic ester?

  • Methodology :

  • 1H NMR : Identify characteristic signals for the bicyclic framework (e.g., bridgehead protons at δ 1.5–2.5 ppm) and ester groups (δ 4.0–4.3 ppm for the ethyl group). The 3-(1-methylethyl) substituent shows a multiplet for the isopropyl group (δ 1.0–1.5 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl absorption at ~1720–1740 cm⁻¹ and C-O stretching at 1200–1250 cm⁻¹ .
  • Cross-validation : Compare spectral data with structurally related compounds, such as ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate .

Advanced Research Questions

Q. How does the stereochemistry of substituents influence the reactivity of bicyclo[2.2.1]heptene derivatives in epoxidation or cycloaddition reactions?

  • Methodology :

  • Epoxidation : Use density functional theory (DFT) to predict stereochemical outcomes. For example, the 7-syn-substituted derivatives exhibit distinct transition states due to steric hindrance, favoring endo-epoxide formation .
  • Experimental validation : Perform epoxidation with m-CPBA (meta-chloroperbenzoic acid) and analyze products via X-ray crystallography or NOESY NMR to confirm stereochemistry .

Q. What computational approaches are suitable for modeling the electronic properties of this bicyclic ester and its derivatives?

  • Methodology :

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to analyze frontier orbitals (HOMO/LUMO) and predict reactivity toward electrophiles or nucleophiles .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) by aligning the bicyclic framework with active-site residues using AutoDock Vina .

Q. How do substituents at the 3-position affect the compound’s stability under acidic or basic conditions?

  • Methodology :

  • Hydrolysis studies : Treat the ester with NaOH (1M) or HCl (1M) at 25–80°C. Monitor degradation via HPLC or TLC. The 3-(1-methylethyl) group increases steric protection, slowing hydrolysis compared to unsubstituted analogs .
  • Kinetic analysis : Calculate rate constants (k) under varying pH and temperature conditions to construct a stability profile .

Data Contradictions and Resolution

Q. Conflicting reports exist on the regioselectivity of substituent addition to bicyclo[2.2.1]heptene scaffolds. How can these discrepancies be resolved?

  • Resolution strategy :

  • Comparative synthesis : Prepare derivatives with varying substituents (e.g., methyl, nitro, or halogens) and analyze regioselectivity via X-ray crystallography .
  • Mechanistic studies : Use deuterium labeling or kinetic isotope effects to identify rate-determining steps in substitution reactions .

Tables for Key Data

Table 1 : Spectroscopic Signatures of Bicyclic Esters

Functional Group1H NMR (δ, ppm)IR (cm⁻¹)Reference
Bicyclic bridgehead H1.5–2.5 (m)-
Ethyl ester (-COOEt)4.0–4.3 (q, J=7 Hz)1720–1740 (C=O)
3-(1-Methylethyl)1.0–1.5 (m)2850–2960 (C-H)

Table 2 : Computational Parameters for Reactivity Prediction

ParameterValue/Basis SetApplicationReference
HOMO Energy-6.2 eVElectrophilic attack
LUMO Energy-1.8 eVNucleophilic attack
Solvation Energy-25.6 kcal/molAqueous stability

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